molecular formula C5H10O3 B14279628 3-(Ethenyloxy)propane-1,2-diol CAS No. 136917-94-7

3-(Ethenyloxy)propane-1,2-diol

Cat. No.: B14279628
CAS No.: 136917-94-7
M. Wt: 118.13 g/mol
InChI Key: LANDRZNMJOEVQO-UHFFFAOYSA-N
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Description

3-(Ethenyloxy)propane-1,2-diol is an organic compound with the molecular formula C5H10O3 It is a diol, meaning it contains two hydroxyl groups (-OH), and an ether group (-O-)

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Ethenyloxy)propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of glycidol with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Glycidol and Ethylene Oxide Reaction: Glycidol reacts with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (around 60-80°C) and under pressure to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the same basic reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Ethenyloxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into simpler alcohols. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

3-(Ethenyloxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the production of resins, adhesives, and coatings due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 3-(Ethenyloxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures such as polymers. Additionally, the ether group provides flexibility and stability to the compound, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol:

    Propane-1,3-diol: Another diol with a different hydroxyl group arrangement.

    Glycerol: A triol with three hydroxyl groups, used widely in pharmaceuticals and cosmetics.

Uniqueness

3-(Ethenyloxy)propane-1,2-diol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for the formation of more complex structures, making it valuable in various applications.

Properties

CAS No.

136917-94-7

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

3-ethenoxypropane-1,2-diol

InChI

InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h2,5-7H,1,3-4H2

InChI Key

LANDRZNMJOEVQO-UHFFFAOYSA-N

Canonical SMILES

C=COCC(CO)O

Origin of Product

United States

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